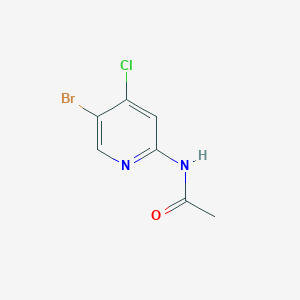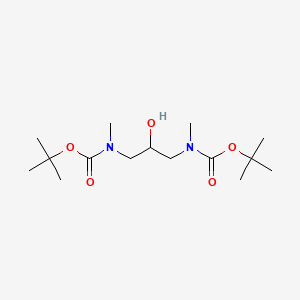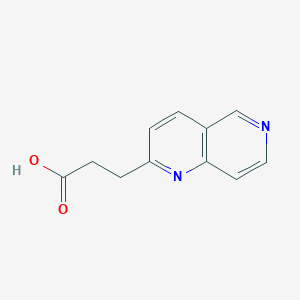
1,6-Naphthyridine-2-propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1,6-Naphthyridine-2-propanoic acid is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their fused-ring system, which results from the fusion of two pyridines through two adjacent carbon atoms. This structure makes them analogs of naphthalene with one nitrogen atom in each ring.
準備方法
Synthetic Routes and Reaction Conditions
1,6-Naphthyridine-2-propanoic acid can be synthesized through various methods. One common approach involves the reaction of ketones, malononitrile, and amines in a solvent-free and catalyst-free environment. This method involves grinding the reactants in a mortar at room temperature for 5-7 minutes, yielding 1,2-dihydro[1,6]-naphthyridine derivatives in high yields (90-97%) . Another method involves the use of phosphorus-containing ketones and 4-amino-3-formylpyridine in ethanol, catalyzed by pyrrolidine .
Industrial Production Methods
Industrial production of 1,6-naphthyridine derivatives often involves multi-step sequences, expensive catalysts, and inert atmospheres. For instance, a convenient synthesis of 2-(phosphoryl)alkyl-substituted 1,6-naphthyridines has been reported, which involves the reaction of 4-amino-3-formylpyridine and phosphorus-containing ketones in ethanol .
化学反応の分析
Types of Reactions
1,6-Naphthyridine-2-propanoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and electrophiles like alkyl halides .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield naphthyridine-2-carboxylic acids, while reduction reactions can produce naphthyridine-2-propanols .
科学的研究の応用
1,6-Naphthyridine-2-propanoic acid has a wide range of scientific research applications:
作用機序
The mechanism of action of 1,6-naphthyridine-2-propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a scaffold for the inhibition of c-Met kinase, which is related to cancer activity . The compound’s structure allows it to bind to the active site of the enzyme, inhibiting its function and thereby exerting its anticancer effects .
類似化合物との比較
Similar Compounds
1,6-Naphthyridine-2-propanoic acid can be compared with other naphthyridine derivatives such as 1,5-naphthyridines and 1,8-naphthyridines. These compounds share a similar fused-ring structure but differ in the position of the nitrogen atoms .
Uniqueness
The uniqueness of this compound lies in its specific biological activities and the ease of its synthesis. Unlike other naphthyridine derivatives, it has shown significant potential in inhibiting c-Met kinase and other molecular targets, making it a promising candidate for drug development .
特性
分子式 |
C11H10N2O2 |
|---|---|
分子量 |
202.21 g/mol |
IUPAC名 |
3-(1,6-naphthyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)4-3-9-2-1-8-7-12-6-5-10(8)13-9/h1-2,5-7H,3-4H2,(H,14,15) |
InChIキー |
NORSCJWTSFDPSW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC2=C1C=NC=C2)CCC(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-ethyl-4-(4-fluoro-3-iodophenyl)-7H-imidazo[4,5-c]pyridazine](/img/structure/B8305230.png)
![3-Benzoyl-5-[1-(pyridin-2-yl)piperazin4-yl]-1,2,4-thiadiazole](/img/structure/B8305234.png)
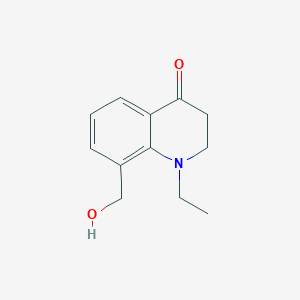


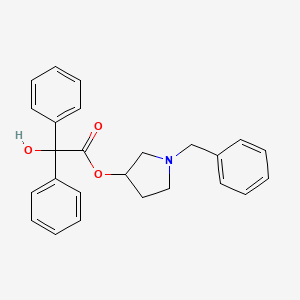

![tert-Butyl (6S)-6-{[(tert-butyldimethylsilyl)oxy]methyl}-4-methyl-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B8305277.png)
